Tert-butyl (R)-3-((5-amino-6-(dibenzylamino)pyrimidin-4-YL)amino)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl ®-3-((5-amino-6-(dibenzylamino)pyrimidin-4-YL)amino)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ®-3-((5-amino-6-(dibenzylamino)pyrimidin-4-YL)amino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of amino groups and the tert-butyl ester. Common reagents used in these reactions include amines, protecting groups, and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the amino groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Tert-butyl ®-3-((5-amino-6-(dibenzylamino)pyrimidin-4-YL)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 5-fluorouracil, which is used in cancer treatment.
Amino Pyrrolidines: Compounds such as ®-3-amino-1-benzylpyrrolidine, known for their pharmacological properties.
Uniqueness
Tert-butyl ®-3-((5-amino-6-(dibenzylamino)pyrimidin-4-YL)amino)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H34N6O2 |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C27H34N6O2/c1-27(2,3)35-26(34)32-15-14-22(18-32)31-24-23(28)25(30-19-29-24)33(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-13,19,22H,14-18,28H2,1-3H3,(H,29,30,31)/t22-/m1/s1 |
InChI Key |
JVUYRRJUVPCLDL-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=C(C(=NC=N2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=C(C(=NC=N2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Origin of Product |
United States |
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